

Rp-8-CPT-cAMPS as a PKA inhibitor

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Compound of Interest		
Compound Name:	Rp-8-CPT-cAMPS	
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An In-depth Technical Guide to Rp-8-CPT-cAMPS as a PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rp-8-CPT-cAMPS, formally known as 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, is a potent and widely used chemical tool for the investigation of Protein Kinase A (PKA) signaling pathways. As a lipophilic, membrane-permeable, and metabolically stable analog of cyclic adenosine monophosphate (cAMP), it serves as a competitive antagonist to effectively inhibit PKA activation in both in vitro and cellular contexts.[1][2][3] Its unique mechanism of action, which targets the regulatory subunits of PKA, distinguishes it from common ATP-site inhibitors, offering a specific means to dissect the roles of PKA in complex biological processes.[1][4] This guide provides a comprehensive overview of its mechanism, quantitative inhibitory properties, selectivity, and detailed experimental protocols for its application.

Chemical Properties and Structure

Rp-8-CPT-cAMPS is a structural combination of two other cAMP analogs: 8-CPT-cAMP and Rp-cAMPS.[4] This design confers several advantageous properties:

• Lipophilicity: The chlorophenylthio group at the 8th position of the adenine ring significantly increases the molecule's lipophilicity, enhancing its ability to permeate cell membranes.[1][3]



 Metabolic Stability: The phosphorothioate modification at the cyclic phosphate moiety (the "Rp-isomer") renders the molecule resistant to hydrolysis by most mammalian phosphodiesterases (PDEs).[1][3] This stability prevents its degradation into an agonistic form and ensures a sustained inhibitory effect.[1]

Property	Value	
Full Name	8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer, sodium salt	
Abbreviation	Rp-8-CPT-cAMPS	
CAS Number	129735-01-9	
Molecular Formula	C16H14CIN5O5PS2 · Na	
Molecular Weight	509.8 g/mol	
Purity	Typically >99% (HPLC)[1]	
Solubility	Soluble in aqueous solvents, DMF (30 mg/ml), DMSO (25 mg/ml)[1][4]	
Appearance	Crystallized or lyophilized sodium salt[1]	

Mechanism of Action

To understand the inhibitory action of **Rp-8-CPT-cAMPS**, it is essential first to understand the activation of PKA.

Canonical PKA Activation

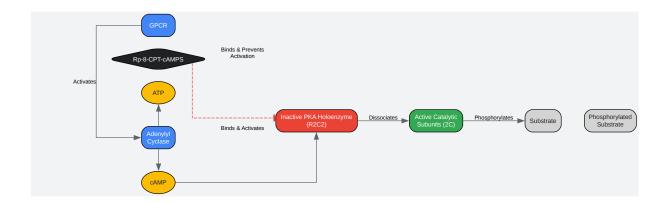
In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][6][7] The binding of the R subunits to the C subunits sequesters the catalytic domains and prevents them from phosphorylating substrates. Cellular signals, often initiated by hormones or neurotransmitters binding to G-protein-coupled receptors (GPCRs), lead to the activation of adenylyl cyclase, which synthesizes the second messenger cAMP.[8][9] Four molecules of cAMP (two for each R subunit) bind to the regulatory subunits, inducing a conformational change that dramatically reduces their affinity for the



catalytic subunits.[7][8][10] This causes the dissociation of the active C subunit monomers, which are then free to phosphorylate their serine/threonine targets within the cell.[6][8]

Inhibition by Rp-8-CPT-cAMPS

Rp-8-CPT-cAMPS acts as a competitive antagonist of cAMP.[2][11] Unlike ATP-site inhibitors that target the catalytic subunit, Rp-8-CPT-cAMPS occupies the cAMP binding sites on the PKA regulatory subunits.[1][4][12] By binding to these sites, it stabilizes the inactive holoenzyme complex and prevents the conformational changes required for the dissociation and activation of the catalytic subunits.[1][4][13][14] This mechanism effectively blocks the downstream signaling cascade initiated by an increase in intracellular cAMP. For optimal results, preincubation with the inhibitor is recommended to ensure it has penetrated the cell membrane and occupied the binding sites before stimulation with a PKA activator.[1]



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PKA signaling pathway and inhibition by **Rp-8-CPT-cAMPS**.

Quantitative Data and Selectivity

Rp-8-CPT-cAMPS is a potent inhibitor of both PKA type I and type II, exhibiting some site selectivity. It preferentially targets site A of the type I regulatory subunit (RI) and site B of the type II regulatory subunit (RII).[1][2][4] While precise Ki values are not consistently reported across the literature, its IC50 values demonstrate potent inhibition.



Target	Condition / Assay	IC50 Value	Reference
PKA-II	Inhibition of Fsk- induced pRII in sensory neurons (pAB prodrug form)	~4 μM	[13]
CAMYEL	Inhibition of cAMP- activated Yellow Fluorescent Protein	39 μΜ	[15]

Selectivity Profile: A key advantage of **Rp-8-CPT-cAMPS** is its ability to discriminate between PKA and other cAMP effectors, although this selectivity is not absolute and is concentration-dependent.

Effector	Interaction	Notes
PKA	Antagonist	Primary target; competitively inhibits cAMP binding to regulatory subunits.[1][2]
Epac	Antagonist	Can also inhibit Exchange protein directly activated by cAMP (Epac), particularly at higher concentrations.[16]
CNG Channels	Antagonist / Agonist	Can act as an antagonist for some cyclic nucleotide-gated (CNG) ion channels, but may have agonistic effects on others.[1][17]

Experimental Protocols In Vitro PKA Kinase Activity Assay (Luminescence-Based)



This protocol describes a method to determine the IC50 value of **Rp-8-CPT-cAMPS** by measuring its ability to inhibit the phosphorylation of a specific PKA substrate. The remaining ATP after the kinase reaction is quantified using a luciferase-based system (e.g., Kinase-Glo®).

Materials:

- Recombinant active PKA catalytic subunit
- PKA-specific substrate (e.g., Kemptide)
- Rp-8-CPT-cAMPS
- Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 15 mM MgCl₂, 1 mM EGTA)[18]
- ATP solution
- Kinase-Glo® Luminescence Assay Kit (or similar)
- White, opaque 96-well or 384-well microplates
- Multichannel pipette and plate reader with luminescence detection

Procedure:

- Inhibitor Preparation: Prepare a 10 mM stock solution of Rp-8-CPT-cAMPS in DMSO.
 Perform serial dilutions in Kinase Assay Buffer to create a range of concentrations (e.g., 100 μM to 1 nM). Include a DMSO-only vehicle control.
- Reaction Setup: In a 96-well plate, add the components in the following order:
 - 25 μL of Kinase Assay Buffer.
 - 5 μL of inhibitor solution (from serial dilutions) or vehicle control.
 - 10 μL of a master mix containing the PKA enzyme and substrate at their final desired concentrations.

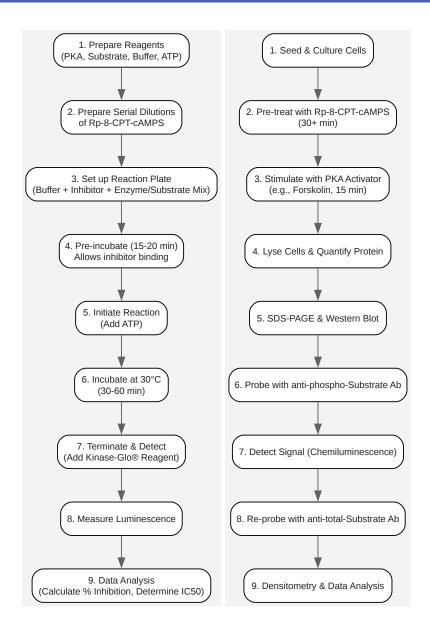


- Pre-incubation: Gently mix the plate and incubate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.[1]
- Initiate Kinase Reaction: Add 10 μL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be close to the Km value for PKA to ensure accurate IC50 determination.[19]
- Incubation: Incubate the plate at 30°C for 30-60 minutes. The time should be optimized to ensure the reaction is in the linear range.[20]
- Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 50
 μL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the
 luminescent signal.
- Readout: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

Data Analysis:

- The luminescent signal is inversely proportional to kinase activity (higher activity = less ATP = lower signal).
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]





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